molecular formula C9H13ClN2O B2798024 4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde CAS No. 2054953-14-7

4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B2798024
CAS No.: 2054953-14-7
M. Wt: 200.67
InChI Key: OLAPHVXGVWTPQE-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chloro group at the 4-position, a 3-methylbutyl group at the 1-position, and an aldehyde group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde typically involves multi-step organic reactions

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Addition of the 3-Methylbutyl Group: This step involves alkylation using a suitable alkyl halide, such as 3-methylbutyl bromide, in the presence of a base like potassium carbonate (K2CO3).

    Formation of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).

Major Products Formed

    Oxidation: 4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and aldehyde groups can influence its binding affinity and specificity towards these targets. Detailed studies, including molecular docking and biochemical assays, are required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(3-methylbutyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.

    4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-amine: Similar but has an amine group instead of an aldehyde group.

Uniqueness

4-Chloro-1-(3-methylbutyl)-1H-pyrazole-3-carbaldehyde is unique due to the combination of its chloro, 3-methylbutyl, and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-chloro-1-(3-methylbutyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAPHVXGVWTPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C(=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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